molecular formula C11H14Cl2O3S B1469211 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride CAS No. 1340044-27-0

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride

Cat. No.: B1469211
CAS No.: 1340044-27-0
M. Wt: 297.2 g/mol
InChI Key: QLHCQHREPCPQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H14Cl2O3S and a molecular weight of 297.2 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamides and other sulfonyl derivatives.

    Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly those involving sulfonyl functional groups.

    Industry: It is utilized in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules through sulfonylation reactions, which involve the transfer of the sulfonyl group to amino acid residues in proteins. This interaction can alter the activity, stability, and function of the target proteins . The compound is known to interact with enzymes such as sulfonyltransferases, which facilitate the transfer of the sulfonyl group to specific substrates .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration usedFor instance, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . The sulfonylation of proteins by this compound can also result in the modification of protein-protein interactions and the regulation of signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as the modulation of enzyme activity and the regulation of metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of xenobiotics and endogenous compounds . It interacts with enzymes such as cytochrome P450s and sulfonyltransferases, which play a role in the biotransformation and detoxification of this compound . These interactions can affect metabolic flux and the levels of metabolites in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound can accumulate in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall function within the cell .

Preparation Methods

The synthesis of 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-chloro-3-methylphenol with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar compounds to 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride include other sulfonyl chlorides such as:

  • 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride
  • 4-(4-Methylphenoxy)butane-1-sulfonyl chloride
  • 4-(4-Bromophenoxy)butane-1-sulfonyl chloride

These compounds share similar structural features but differ in the substituents on the phenoxy group, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific combination of chloro and methyl groups, which can impart distinct chemical properties and reactivity .

Properties

IUPAC Name

4-(4-chloro-3-methylphenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O3S/c1-9-8-10(4-5-11(9)12)16-6-2-3-7-17(13,14)15/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHCQHREPCPQCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride
Reactant of Route 4
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride
Reactant of Route 6
4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.